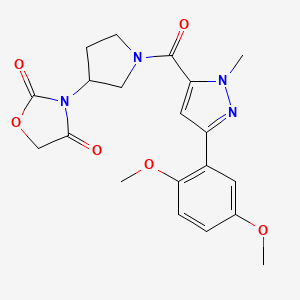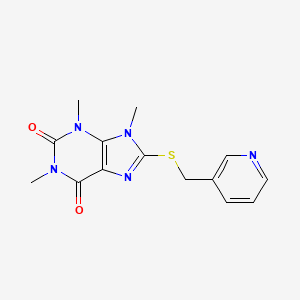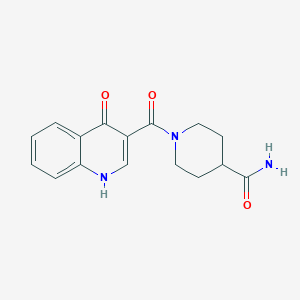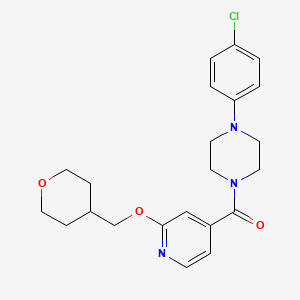![molecular formula C7H14ClNO B2499889 (3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride CAS No. 2411279-09-7](/img/structure/B2499889.png)
(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bicyclic compounds involves strategic functional group placement and control of neighboring group participation. For instance, a stereocontrolled synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon is described, which is a key intermediate for methano-bridged pyrrolidines . The synthesis utilizes an electrophilic addition-rearrangement route with a 3-nosyloxymethyl group to suppress unwanted oxygen neighboring group participation . Additionally, the synthesis of 2-azabicyclo[2.1.1]hexanes is achieved through the imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, providing a framework that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using NMR spectroscopy. For example, the NMR spectra of 2,3-dihydro-1,3-methano-1H-indene were studied, leading to corrections of previously published coupling constants and providing insights into the electronic environment of the methylene carbon atoms . Such detailed NMR analysis is crucial for understanding the molecular structure of complex bicyclic systems and could be applied to the compound "(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride" for a comprehensive structural elucidation.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound "this compound," but they do discuss reactions pertinent to bicyclic compounds. The rearrangement and cyclization reactions are key steps in the synthesis of these structures . Understanding these reactions is essential for the synthesis and functionalization of the compound , as they provide a basis for predicting reactivity and designing synthetic pathways.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly discussed, the papers provide insights into the properties of structurally related compounds. For example, the deshielding effect observed in the NMR analysis of methylene carbon atoms in the presence of π electron systems is a physical property that could be relevant to the compound of interest . Such properties are important for understanding the behavior of the compound under various conditions and can guide the development of applications and further studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Pathways and Derivatives : The compound is involved in the synthesis of various derivatives. For instance, 2-oxabicyclo[2.1.1]hexane and its derivatives have been synthesized via cyclization and photocycloaddition processes. These methods highlight the compound's potential in creating diverse chemical structures (Kirmse & Mrotzeck, 1988).
Formation of Azabicyclohexanes : The compound plays a role in the formation of 2-azabicyclo[2.1.1]hexanes, which are important in the creation of structures like 2,4-methanoproline, a naturally occurring insect antifeedant (Stevens & Kimpe, 1996).
Use in Nucleoside Analogues Synthesis : It's also utilized in synthesizing novel carbocyclic nucleoside analogues, which are significant in virology research, especially for the activity against Coxsackie virus (Hřebabecký et al., 2009).
Applications in Structural and Biochemical Studies
Structural Analysis : The compound aids in structural studies. For example, N-(2-Pyridylmethyleneamino)dehydroabietylamine, a related compound, has been synthesized for structural analysis, highlighting its use in understanding molecular configurations (Wu et al., 2009).
Polypropionate Fragments Synthesis : It is instrumental in the asymmetric synthesis of polypropionate fragments and branched lactones, showcasing its versatility in organic synthesis (Kernen & Vogel, 1993).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving similar structures have been studied for their photocytotoxic properties and potential in cellular imaging (Basu et al., 2014).
Other Notable Applications
Drug Discovery Platform : The compound's scaffold, hexahydro-2H-thieno[2,3-c]pyrrole, has been proposed as a base for drug discovery, showcasing its importance in medicinal chemistry (Yarmolchuk et al., 2011).
Histamine Receptor Ligands : Tetrahydrofuran-based compounds with a bicyclic core including similar structures have been synthesized as potential histamine receptor ligands (Bodensteiner et al., 2013).
Functional Models for Methane Monooxygenases : Diiron(III) complexes of tridentate 3N ligands, related to this compound, have been studied as models for methane monooxygenases, important in understanding enzymatic reactions (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propriétés
IUPAC Name |
(3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-6-2-7(3-6,4-8)9-5;/h5-6H,2-4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMXIOARVUDYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2)(O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)


![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)
![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)


![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)
